グルタルグリシン

概要

説明

Glutarylglycine is a dipeptide that is not widely discussed in the provided papers. However, its structure is related to the peptides and amino acids that are mentioned. For instance, γ-Glutamylvalylglycine, a related compound, is known for its "kokumi" enhancing properties in food, which refers to the sensation of thickness, continuity, and mouthfulness in taste . Glycine, a component of glutarylglycine, is a major amino acid in mammals and plays a crucial role in metabolic regulation, antioxidative reactions, and neurological function .

Synthesis Analysis

The enzymatic synthesis of γ-Glutamylvalylglycine, a peptide similar to glutarylglycine, has been achieved using bacterial γ-glutamyltranspeptidase. This process involves the transpeptidation reaction of glutamine and valylglycine under specific conditions, which could potentially be adapted for the synthesis of glutarylglycine . Additionally, the synthesis of glutamine and asparagine peptides, which are structurally related to glutarylglycine, has been reported, suggesting possible synthetic routes for glutarylglycine .

Molecular Structure Analysis

While the molecular structure of glutarylglycine is not directly discussed, the structure of related peptides and amino acids such as glutamine, asparagine, and glycine has been studied. These amino acids and peptides are known for their roles in protein synthesis and as neurotransmitters in the central nervous system .

Chemical Reactions Analysis

The chemical reactions involving glutarylglycine are not explicitly detailed in the provided papers. However, the synthesis of related compounds involves reactions such as transpeptidation and the inhibition of enzymes like glyoxalase I by glutaryl derivatives . These reactions could provide insights into the chemical behavior of glutarylglycine.

Physical and Chemical Properties Analysis

The physical and chemical properties of glutarylglycine are not directly reported. However, the properties of glycine, a component of glutarylglycine, include its role in the biosynthesis of important molecules like glutathione, heme, and creatine, and its involvement in the digestion of dietary fat . The synthesis of glutathione, which is related to glycine metabolism, is diminished in patients with uncontrolled diabetes but can be restored with dietary supplementation of its precursors .

科学的研究の応用

翻訳後修飾(PTM)

グルタルグリシンは、アミノ酸残基の共有結合的化学修飾である翻訳後修飾(PTM)において重要な役割を果たします . PTMは、生物が環境変化に迅速に適応できるようにすることで、生物学的活性を効果的に調節するために採用された、保存されたメカニズムです .

代謝の調節

グルタルグリシンは、代謝の調節に関与しています . 代謝調節は、体内の恒常性を維持するために不可欠であり、代謝調節の乱れは、さまざまな病気につながる可能性があります。

酸化損傷の制御

グルタルグリシンは、酸化損傷の調節に関連付けられています . フリーラジカルや活性酸素種によって引き起こされる酸化損傷は、細胞の損傷につながる可能性があり、老化やさまざまな病気に関与しています。

クロマチンダイナミクス

グルタルグリシンは、クロマチンダイナミクスにおいて役割を果たしています . クロマチン構造の変化を含むクロマチンダイナミクスは、DNA複製、修復、および遺伝子発現において重要な役割を果たします。

疾患との関連

グルタルグリシンは、グルタル酸血症1型や乏精子症など、さまざまな疾患に関連付けられています . これらの疾患におけるグルタルグリシンの役割を理解することで、新しい治療戦略につながる可能性があります。

バイオインフォマティクスと予測モデリング

グルタルグリシンは、アミノ酸組成に基づくグルタル化部位のバイオインフォマティクス調査で使用されます . グルタル化部位を予測するための計算ツールの開発は、現在も研究が進められています .

作用機序

Target of Action

Glutarylglycine primarily targets lysine residues in proteins . Lysine is an amino acid that plays a crucial role in protein structure and function. Glutarylglycine modifies these lysine residues through a process known as lysine glutarylation , a type of post-translational modification .

Mode of Action

Glutarylglycine interacts with its targets through a biochemical process known as glutarylation . In this process, glutaryl-CoA, a cellular metabolite, forms a reactive cyclic anhydride that readily glutarylates lysine residues . This modification is considered to be reversible, dynamic, and conserved in both prokaryotes and eukaryotes .

Biochemical Pathways

Glutarylglycine affects several biochemical pathways. The glutarylation of lysine residues is mainly involved in the regulation of metabolism, oxidative damage, and chromatin dynamics . It is also associated with various diseases . The exact biochemical processes of glutarylation and deglutarylation are still under investigation .

Pharmacokinetics

It’s known that non-natural amino acids like glutarylglycine can be used to modulate the structure-activity relationship (sar) and the pharmacokinetic and dynamic (pkpd) of a defined peptide drug .

Result of Action

The molecular and cellular effects of glutarylglycine’s action are diverse, given its role in post-translational modification. Glutarylation can modulate biological activities, enabling organisms to make rapid adaptive responses to environmental changes . It plays crucial roles in the diversification of protein functions in different biological and physiological interactions .

Safety and Hazards

将来の方向性

特性

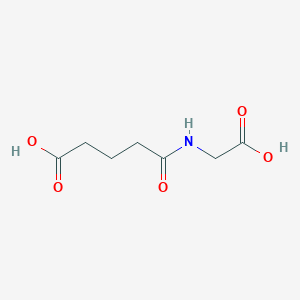

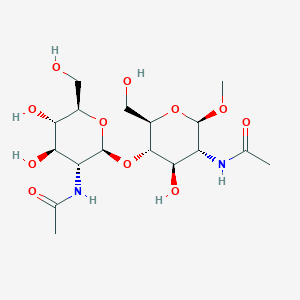

IUPAC Name |

5-(carboxymethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c9-5(8-4-7(12)13)2-1-3-6(10)11/h1-4H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKTRLPZFCMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635111 | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

17686-38-3 | |

| Record name | Glutarylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17686-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Carboxymethyl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of elevated Glutarylglycine levels in urine?

A: Glutarylglycine is a breakdown product of lysine and tryptophan metabolism. Elevated urinary levels of Glutarylglycine are a hallmark of Glutaric Aciduria Type 1 (GA1), a rare genetic disorder. [] This disorder, caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase, disrupts the body's ability to break down certain amino acids, leading to a buildup of harmful substances like glutaric acid and Glutarylglycine. [] Detecting high Glutarylglycine in urine can be crucial for diagnosing GA1, especially in early stages when treatment can significantly improve outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)